Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate

Catalog No.
S3552604
CAS No.
40290-42-4
M.F
C38H73NNaO10P
M. Wt
757.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3...

CAS Number

40290-42-4

Product Name

Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate

IUPAC Name

sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate

Molecular Formula

C38H73NNaO10P

Molecular Weight

757.9 g/mol

InChI

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(41)47-32-34(33-48-38(43)35(31-40)39-50(44,45)46)49-37(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35,40H,3-33H2,1-2H3,(H3,39,44,45,46);/q;+1/p-1/t34?,35-;/m0./s1

InChI Key

QUYQHQHIUFAKBL-KASNWWDBSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(CO)NP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(CO)NP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)[C@H](CO)NP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

The name indicates a sodium salt of a hydroxyphosphinate molecule. Hydroxyphosphinates are a class of organophosphorus compounds with a P-C bond (phosphorus bonded to carbon) and a P-OH group (phosphorus bonded to a hydroxyl group).

Based on the presence of hexadecanoyloxy (derived from hexadecanoic acid, also known as palmitic acid) groups, the molecule likely has some fatty acid components. The (2S)- configuration suggests a specific spatial arrangement of the molecule around a central carbon atom.


Molecular Structure Analysis

  • Phosphate group (PO3)
  • Hydroxyl group (OH)
  • Amino group (NH2)
  • Fatty acid chains (hexadecanoyloxy)

The spatial arrangement of these groups and the central carbon stereochemistry (2S) would determine the overall 3D structure and potential interactions with other molecules.


Physical And Chemical Properties Analysis

  • Likely a solid at room temperature due to the presence of long fatty acid chains.
  • Poor solubility in water due to the hydrophobic (water-fearing) fatty acid chains.
  • Might have some solubility in organic solvents due to the presence of both polar (phosphate group) and non-polar (fatty acid chains) regions in the molecule.
  • Pharmaceuticals: Some organophosphorus compounds have medicinal properties. The presence of the amino group suggests a potential for interaction with biological molecules.
  • Materials science: Organophosphorus compounds can be used as flame retardants, lubricants, or components in polymers due to their specific properties.

General Safety Precautions

As a general precaution when handling unknown compounds, it is advisable to:

  • Wear gloves and eye protection.
  • Work in a well-ventilated area.
  • Avoid inhalation or ingestion.
  • Consult a safety data sheet (SDS) for similar compounds if available.

Here's what we can glean based on the structure of the molecule:

  • Chemical structure: The presence of "hydroxyphosphinate" suggests a molecule containing a phosphinic acid group. Phosphinic acids are known for their ability to bind to metal ions and play a role in various biological processes .
  • Chirality: The "(2S)" designation indicates a specific stereoisomer of the molecule. Stereoisomers have the same chemical formula but differ in the spatial arrangement of their atoms. This chirality can be crucial for biological activity as enzymes and receptors in the body often have specific preferences for one stereoisomer over another .
  • Functional groups: The molecule also contains hydroxyl groups ("hydroxy") and hexadecanoyl chains. Hydroxyl groups can participate in hydrogen bonding, which is an essential interaction for biological molecules. Hexadecanoyl chains are long fatty acid chains that can influence the molecule's solubility and interaction with biological membranes .

Dates

Modify: 2023-08-19

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